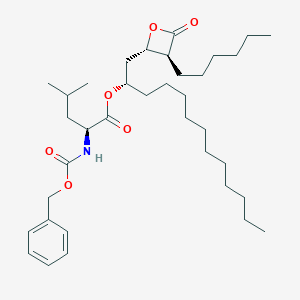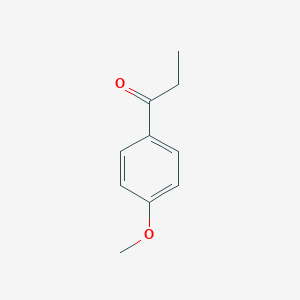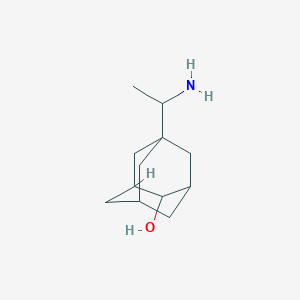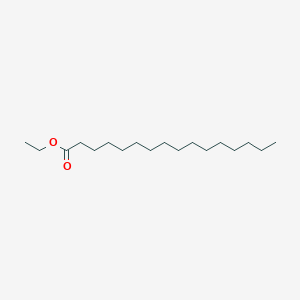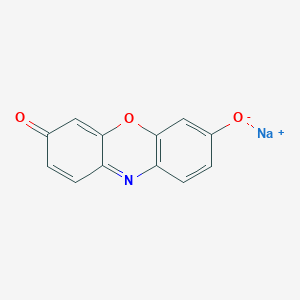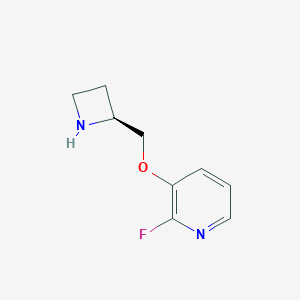
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine
Descripción general
Descripción
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (NAC) is an organosulfur compound derived from the amino acid L-cysteine. It is a powerful antioxidant and has a wide range of applications in both scientific research and in the medical field. NAC is known to play an important role in the detoxification of reactive oxygen species and the regulation of cellular redox homeostasis. It is also used to treat a variety of diseases and conditions, including viral infections, chronic obstructive pulmonary disease, bipolar disorder, and cancer.
Aplicaciones Científicas De Investigación
Inhibition of L-Cystine Crystals Growth : N-acetyl-L-cysteine has been found to effectively inhibit the growth of L-cystine crystals, suggesting its potential as a new treatment for L-cystine stones (Fu et al., 2016).
Proinflammatory Cytokine Expression in Macrophages : Long-term low-dose treatment with N-acetyl-L-cysteine enhances proinflammatory cytokine expressions in LPS-stimulated macrophages by enhancing kinase phosphorylation (Ohnishi et al., 2014).
Lifespan Extension and Stress Resistance in Caenorhabditis elegans : N-acetyl-L-cysteine supplementation has been shown to extend lifespan and increase resistance to environmental stressors in Caenorhabditis elegans, potentially due to increased stress-responsive gene expression (Oh et al., 2015).
Corrosion Inhibition in Mild Steel : L-Cysteine and its derivatives, including N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine, have been identified as effective inhibitors of mild steel corrosion in acidic solutions (Fu et al., 2011).
Antioxidant and Cytoprotective Effects : N-acetyl cysteine acts as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production, potentially mediating immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).
Clinical Applications in Respiratory Illnesses and Other Conditions : N-acetylcysteine supplementation has multiple clinical applications, including the prevention of chronic obstructive pulmonary disease exacerbation, kidney damage during imaging procedures, influenza virus treatment, and infertility treatment (Millea, 2009).
Role in Cystic Fibrosis Management : N-acetylcysteine shows potential in preventing and eliminating biofilms, modulating inflammation, and restoring redox balance in the airways of cystic fibrosis patients (Guerini et al., 2022).
Treatment of Neurodegenerative Diseases : N-acetyl-L-cysteine shows promise in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, with no significant side effects observed (Tardiolo et al., 2018).
Potential in Endometriosis Treatment : N-acetyl-L-cysteine may aid in the treatment of endometriosis by regulating gene expression and protein activity, leading to decreased proliferation and a less invasive phenotype (Pittaluga et al., 2010).
Antigenotoxic and Cancer Preventive Mechanisms : N-acetyl-L-cysteine has demonstrated antigenotoxic and cancer-preventive mechanisms, making it a potential agent for cancer prevention (Flora et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine is a N-acyl-L-amino acid . The primary targets of N-acyl-L-amino acids are usually enzymes or receptors that interact with amino acids.
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions similar to other acyl derivatives . Acyl derivatives react with weak nucleophiles, such as alcohols and water, in a process that involves acid catalysis . This type of mechanism is best exemplified by Fischer esterification, which involves the acid-catalyzed reaction between an activated (protonated) form of a carboxylic acid and an alcohol (as a weak nucleophile) to form an ester .
Biochemical Pathways
Based on its structure, it might be involved in acylation reactions, which are common in various biochemical pathways .
Result of Action
Based on its structure, it might be involved in acylation reactions, which can lead to various molecular and cellular changes .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJGTSPIBSYQO-KDXUVAGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030744 | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2148-31-4, 126924-18-3 | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Dichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(1,2-DICHLOROVINYL)-L-CYSTEINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2JSZ28HP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



